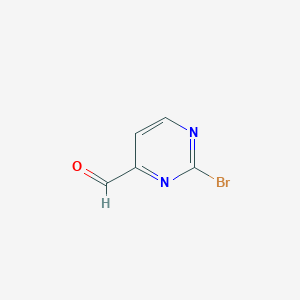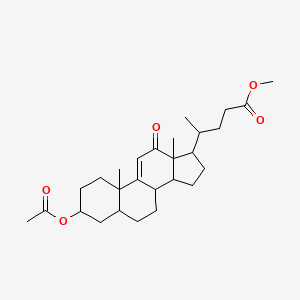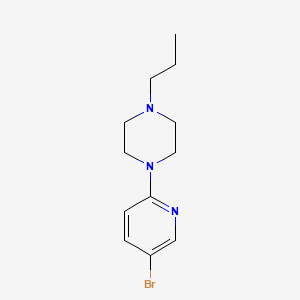
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene is a complex organic compound known for its unique structural properties and applications in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene typically involves a series of organic reactions. One common method is the Friedel–Crafts alkylation reaction, where the photoactive unit is reacted with formaldehyde dimethyl acetal under specific conditions . This reaction results in the formation of hyper-crosslinked porous organic polymers, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The process would require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic polymers and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
作用机制
The mechanism of action of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 1,2,3,5-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-4,6-dicyanobenzene
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, stability, and suitability for various applications .
属性
CAS 编号 |
2153433-46-4 |
|---|---|
分子式 |
C88H96N6 |
分子量 |
1237.7 g/mol |
IUPAC 名称 |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)79(93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)68(50-90)78(77)92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92/h25-48H,1-24H3 |
InChI 键 |
CQURZDSEPSHGIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)








![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)




